Methyl 3-aminopropionate hydrochloride

Catalog No.
S671895
CAS No.
3196-73-4
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminopropionate hydrochloride

CAS Number

3196-73-4

Product Name

Methyl 3-aminopropionate hydrochloride

IUPAC Name

methyl 3-aminopropanoate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H

InChI Key

XPGRZDJXVKFLHQ-UHFFFAOYSA-N

SMILES

COC(=O)CCN.Cl

Synonyms

3196-73-4;Methyl3-aminopropionatehydrochloride;Methyl3-aminopropanoateHydrochloride;beta-Alaninemethylesterhydrochloride;h-beta-ala-omehydrochloride;MFCD00039060;3-aminopropionicacidmethylesterhydrochloride;Methylbeta-alaninatehydrochloride;h-b-ala-omehcl;h-betaala-omehcl;h-beta-ala-omehcl;H-beta-Ala-OMeCl;H-beta-Ala-OMe.HCl;H-?-Ala-OMe.HCl;PubChem10900;H-$b-Ala-OMe.HCl;H-|A-Ala-OMe.HCl;AC1MC1VW;AC1Q3BXU;b-alaninemethylesterhcl;SCHEMBL21770;beta-alaninemethylesterhcl;KSC494K8P;A9515_SIGMA;Jsp005935

Canonical SMILES

COC(=O)CCN.Cl

NH2CH2CH2COOCH3⋅HClNH_2CH_2CH_2COOCH_3 \cdot HClNH2​CH2​CH2​COOCH3​⋅HCl

. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .

Synthesis of Bidentate Pyridine-Acid Ligand

Field: Organic Chemistry

Application: This compound can be used in the synthesis of bidentate pyridine-acid ligand .

Intermediate in the Synthesis of Trichostatin A and Trapoxin B

Field: Biochemistry

Application: Methyl 3-aminopropionate hydrochloride is an intermediate in the synthesis of Trichostatin A and Trapoxin B, which are histone deacetylase inhibitors .

. It’s also known as “β-Alanine methyl ester hydrochloride” and has a molecular weight of 139.58 .

Methyl 3-aminopropionate hydrochloride is a chemical compound with the molecular formula C4H10ClNO2C_4H_{10}ClNO_2 and a molecular weight of approximately 139.58 g/mol. It appears as a white crystalline solid and is soluble in water. The compound is primarily used in organic synthesis and biochemical research, particularly in the development of ligands for various applications . Its structure can be represented as NH2CH2CH2CO2CH3HClNH_2CH_2CH_2CO_2CH_3\cdot HCl, indicating the presence of an amino group and a carboxylate ester .

The specific mechanism of action of Methyl 3-aminopropionate hydrochloride in biological systems is not well-understood. However, its role as a biochemical tool in proteomics research likely involves its ability to modify or label proteins [].

Methyl 3-aminopropionate hydrochloride is considered a mild irritant and may cause skin and eye irritation upon contact []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

, including:

  • Esterification: It can be synthesized through the esterification of β-Alanine, where the carboxylic acid group reacts with an alcohol to form an ester .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to participate in substitution reactions with alkyl halides or other electrophiles.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.

The biological activity of methyl 3-aminopropionate hydrochloride has been explored in various contexts. It has been noted for its potential role in proteomics research, particularly as a biochemical tool for studying protein interactions and functions . The compound's ability to form ligands makes it valuable in biochemical assays and drug development.

Methyl 3-aminopropionate hydrochloride can be synthesized through several methods:

  • Esterification of β-Alanine: This is the most common method, where β-Alanine reacts with methanol in the presence of hydrochloric acid to form the methyl ester .
  • Chemical Modification: Starting from other amino acids or derivatives, chemical modifications such as alkylation can yield methyl 3-aminopropionate hydrochloride.

Methyl 3-aminopropionate hydrochloride has several applications:

  • Ligand Development: It is used in synthesizing bidentate ligands for coordination chemistry, particularly in metal ion complexation studies .
  • Biochemical Research: The compound serves as a substrate or reagent in various biochemical assays.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.

Interaction studies involving methyl 3-aminopropionate hydrochloride have focused on its role as a ligand in metal coordination complexes. Research indicates that it can effectively bind to metal ions, which may enhance its utility in drug design and development . Additionally, its interactions with proteins have been studied to understand its role in biological systems.

Methyl 3-aminopropionate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Ethyl 3-aminopropanoate hydrochloride4244-84-20.92
Methyl 3-(methylamino)propanoate24549-12-00.85
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride177269-37-30.83
(R)-Methyl 3-aminobutanoate hydrochloride139243-54-20.83
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride440644-06-40.83

Methyl 3-aminopropionate hydrochloride is unique due to its specific structural features, including the arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3196-73-4

Dates

Modify: 2023-08-15

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